![molecular formula C13H12AsNO4 B13834447 (2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid CAS No. 30937-57-6](/img/structure/B13834447.png)
(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Salicylideneamino)phenylarsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4 It is known for its unique structure, which includes both an arsonic acid group and a salicylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Salicylideneamino)phenylarsonic acid typically involves the condensation reaction between salicylaldehyde and o-arsanilic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for O-(Salicylideneamino)phenylarsonic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-(Salicylideneamino)phenylarsonic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid derivatives.
Aplicaciones Científicas De Investigación
O-(Salicylideneamino)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-(Salicylideneamino)phenylarsonic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
4-Hydroxy-3-nitrobenzenearsonic acid: Known for its use in animal nutrition.
p-Arsanilic acid: Another organoarsenic compound with applications in veterinary medicine.
Uniqueness
O-(Salicylideneamino)phenylarsonic acid stands out due to its dual functional groups, which provide unique chemical reactivity and potential applications. Its ability to form metal complexes and its potential biological activity make it a compound of significant interest in various fields of research.
Propiedades
Número CAS |
30937-57-6 |
|---|---|
Fórmula molecular |
C13H12AsNO4 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
[2-[(2-hydroxyphenyl)methylideneamino]phenyl]arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13-8-4-1-5-10(13)9-15-12-7-3-2-6-11(12)14(17,18)19/h1-9,16H,(H2,17,18,19) |
Clave InChI |
JAIIGRAUUFWZOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2[As](=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


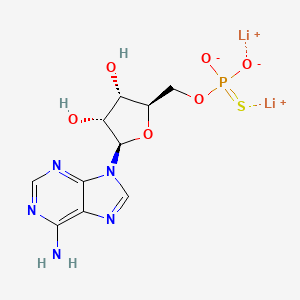
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
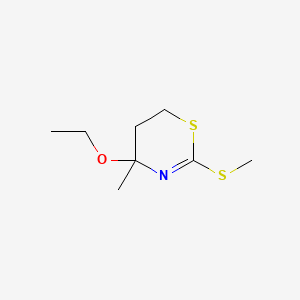
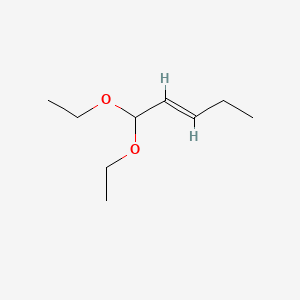

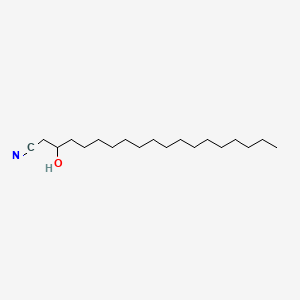
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
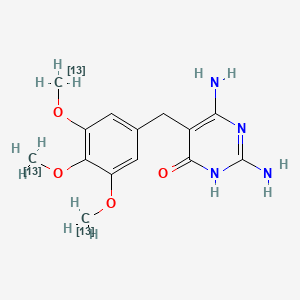
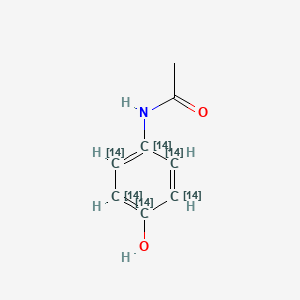
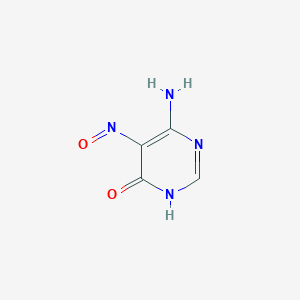
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
